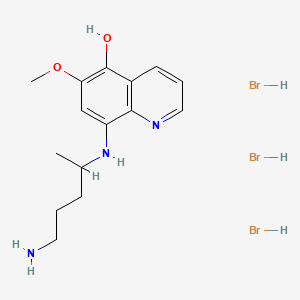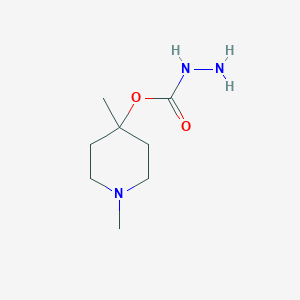
Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester (9CI) is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol. It is also known by its IUPAC name, (1,4-dimethylpiperidin-4-yl) N-aminocarbamate. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester involves the reaction of hydrazinecarboxylic acid with 1,4-dimethyl-4-piperidinol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of substituted products.
Aplicaciones Científicas De Investigación
Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester can be compared with similar compounds such as:
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound has a similar piperidine structure but differs in its functional groups and chemical properties.
Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester (9CI): This is the same compound but may be referred to with slight variations in naming conventions.
The uniqueness of Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester lies in its specific chemical structure and the resulting properties that make it suitable for various research applications.
Propiedades
Número CAS |
700338-84-7 |
|---|---|
Fórmula molecular |
C8H17N3O2 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(1,4-dimethylpiperidin-4-yl) N-aminocarbamate |
InChI |
InChI=1S/C8H17N3O2/c1-8(13-7(12)10-9)3-5-11(2)6-4-8/h3-6,9H2,1-2H3,(H,10,12) |
Clave InChI |
GFZNQQJILSUZEM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C)OC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane](/img/structure/B12515449.png)
![2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12515451.png)
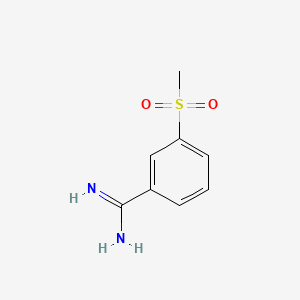
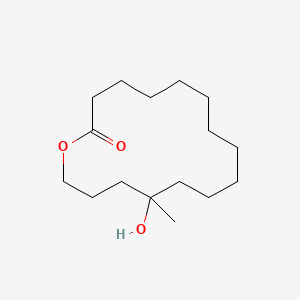
![5-[18-(3,5-dicarboxyphenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12515459.png)

![1H-Benzimidazole, 5-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-](/img/structure/B12515466.png)
![2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12515474.png)
![[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol](/img/structure/B12515480.png)
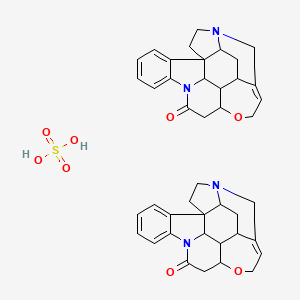
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane](/img/structure/B12515492.png)
![Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B12515495.png)
